Eosin-5-maleimide

Descripción general

Descripción

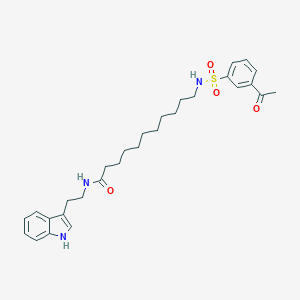

Eosin-5-maleimide (EMA), also known as 5-Maleimido-eosin, is a fluorescent binding agent . It is used in the EMA binding test, which measures the reduced mean channel fluorescence (MCF) reading of EMA-labeled cells . EMA has been used as a fluorescent probe for the human erythrocyte band 3 protein . It is widely used as a diagnostic probe for the laboratory detection of hereditary spherocytosis (HS) by flow cytometry .

Molecular Structure Analysis

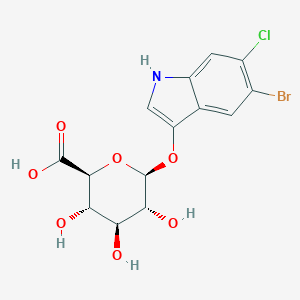

The empirical formula of this compound is C24H9Br4NO7 . Its molecular weight is 742.95 . The SMILES string representation of its structure isOc1c(Br)cc2c(Oc3c(Br)c(O)c(Br)cc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1Br . Chemical Reactions Analysis

This compound is known to bind to several membrane proteins of red blood cells (RBCs) during the EMA binding test . The exact chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis

This compound is used for fluorescence with a quality level of 100 . Its assay is ≥93% (HPLC). The fluorescence λex is 524 nm; λem is 545 nm (after derivatization with 2-mercaptoethanol) . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Diagnóstico para la Esferocitosis Hereditaria

Eosin-5-maleimide se utiliza ampliamente como una sonda de diagnóstico para la detección de laboratorio de la esferocitosis hereditaria (EH) mediante citometría de flujo . La prueba de unión de eosin-5′-maleimida (EMA) basada en citometría de flujo se emplea con mayor frecuencia para obtener diagnósticos fiables . Esta prueba requiere un número de controles sanos e idealmente también controles emparejados por edad, lo que puede ser desafiante y complica las comparaciones interlaboratorio .

Mejora de la prueba de unión de EMA

Para superar la limitación de requerir controles sanos para la prueba de unión de EMA, los investigadores han modificado la prueba de unión de EMA reemplazando los controles sanos con cuentas fluorescentes disponibles comercialmente . El rendimiento de la prueba de unión de EMA modificada no se vio comprometido (precisión 90.3%) en comparación con la prueba de unión de EMA utilizando controles emparejados (precisión 88.6%) .

Comparación con otras pruebas de diagnóstico

La prueba de unión de EMA se ha comparado con otras pruebas de diagnóstico, como la prueba de fragilidad osmótica citométrica de flujo (FC OF) y la prueba de criohemólisis . Tanto la prueba de unión de EMA (área bajo la curva [AUC], 0.996) como la prueba FC OF (AUC, 0.992) se desempeñaron satisfactoriamente, pero la prueba de criohemólisis (AUC, 0.723) se desempeñó significativamente peor debido a la positividad falsa en pacientes con Anemia por Deficiencia de Hierro (IDA) .

Fotooxidantes en microscopía electrónica

Con su alto rendimiento cuántico (∼0.57) para la generación de oxígeno singlete, la eosina y sus conjugados se pueden utilizar como fotooxidantes efectivos de la diaminobencidina (DAB) en estudios de microscopía electrónica de alta resolución y en aplicaciones de microscopía electrónica y fluorescencia correlacionadas .

5. Sonda fluorescente para la proteína de banda 3 de eritrocitos this compound se ha utilizado como una sonda fluorescente para la proteína de banda 3 de eritrocitos humanos

Mecanismo De Acción

Target of Action

Eosin-5-maleimide (EMA) primarily targets the Band 3 protein found in human erythrocytes . Band 3 protein is an integral membrane protein that plays a crucial role in maintaining the structural integrity of the red blood cell membrane and facilitating the exchange of chloride and bicarbonate ions across the plasma membrane .

Mode of Action

EMA is a fluorescent binding agent that covalently binds to the Band 3 protein . This binding is facilitated by the maleimide group in EMA, which reacts with the thiol (-SH) groups present in the Band 3 protein . The binding of EMA to Band 3 protein can be quantified using flow cytometry, providing a measure of the presence and abundance of Band 3 protein .

Biochemical Pathways

The binding of EMA to Band 3 protein affects the structural integrity of the red blood cell membrane . In conditions such as hereditary spherocytosis, there is a deficiency or dysfunction of Band 3 protein, leading to increased membrane fragility and spherocytosis . Therefore, the EMA binding test is used as a diagnostic tool for such conditions .

Pharmacokinetics

The standard protocol for the ema binding test involves incubating red blood cells with ema in phosphate-buffered saline at ph 70 to 75 . The reaction typically uses a sixty-minute incubation .

Result of Action

The binding of EMA to Band 3 protein results in a reduction in the mean channel fluorescence (MCF) reading of EMA-labeled cells . This reduction is used as a measure of Band 3 protein deficiency or dysfunction . In conditions like hereditary spherocytosis, there is a significant reduction in MCF reading, indicating a decrease in Band 3 protein .

Action Environment

The binding of EMA to red blood cells is influenced by the pH of the environment . The standard protocol uses a neutral pH of 7.0 to 7.5 for the binding reaction . Studies suggest that better discrimination of hereditary spherocytosis red blood cells from normal red blood cells may be obtained at a more basic ph of 85 .

Análisis Bioquímico

Biochemical Properties

Eosin-5-maleimide is a fluorescent triplet probe used for the measurement of rotational diffusion of proteins in solution and in membranes . It interacts with proteins such as myosin and pyruvate dehydrogenase . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

This compound has been used as a diagnostic probe for the detection of hereditary spherocytosis (HS) by flow cytometry . HS is a common anemia caused by germline mutations in red blood cell cytoskeleton proteins . This compound influences cell function by binding to these proteins and affecting their activity.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules. It is a thiol-reactive compound, meaning it can form covalent bonds with thiol groups in proteins . This can lead to changes in protein activity and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it is used in the this compound binding test, a flow cytometry-based test employed for reliable diagnostics of hereditary spherocytosis . The test measures the EMA-labeled cells’ reduced mean channel fluorescence (MCF) reading .

Metabolic Pathways

Given its interactions with proteins such as myosin and pyruvate dehydrogenase , it may influence metabolic processes related to these proteins.

Propiedades

IUPAC Name |

1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLWXRIEYQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H9Br4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)

![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)

![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)